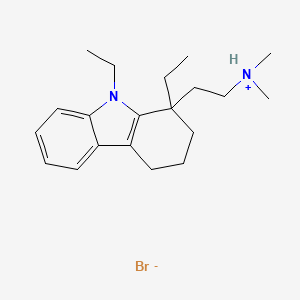
(Chloroacetoxy)triphenylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloroacetoxy)triphenylstannane is an organotin compound with the molecular formula C20H17ClO2Sn. It is a derivative of triphenylstannane, where one of the phenyl groups is substituted with a chloroacetoxy group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Chloroacetoxy)triphenylstannane can be synthesized through the reaction of triphenylstannane with chloroacetic acid in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3SnH+ClCH2COOH→Ph3SnOCOCH2Cl+H2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Chloroacetoxy)triphenylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The compound can be oxidized to form triphenyltin oxide and other oxidation products.
Reduction Reactions: Reduction of this compound can yield triphenylstannane and other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various organotin compounds with different functional groups.
Oxidation Reactions: Triphenyltin oxide and other oxidized derivatives.
Reduction Reactions: Triphenylstannane and other reduced species.
Aplicaciones Científicas De Investigación
(Chloroacetoxy)triphenylstannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstannane: The parent compound of (chloroacetoxy)triphenylstannane, lacking the chloroacetoxy group.
Triphenyltin Chloride: Another derivative of triphenylstannane with a chloride substituent.
Triphenyltin Hydroxide: A hydroxyl-substituted derivative of triphenylstannane.
Uniqueness
This compound is unique due to the presence of the chloroacetoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other chemical applications.
Propiedades
| 7094-94-2 | |
Fórmula molecular |
C20H17ClO2Sn |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
triphenylstannyl 2-chloroacetate |
InChI |
InChI=1S/3C6H5.C2H3ClO2.Sn/c3*1-2-4-6-5-3-1;3-1-2(4)5;/h3*1-5H;1H2,(H,4,5);/q;;;;+1/p-1 |
Clave InChI |
XOFYGTPELGZPLY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


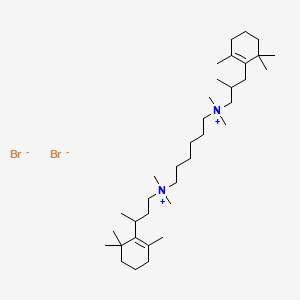
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)

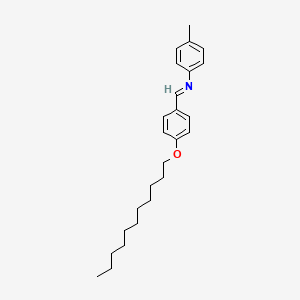
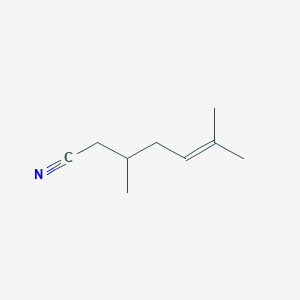
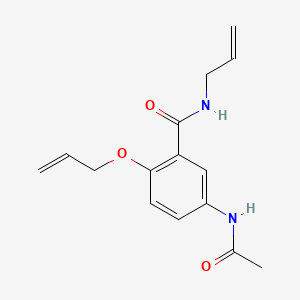

![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)


![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
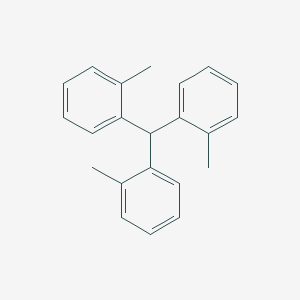
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
